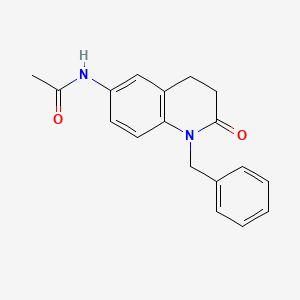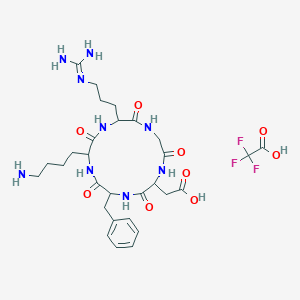![molecular formula C8H10F2O2 B2913956 7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 2248316-21-2](/img/structure/B2913956.png)
7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C8H10F2O2 and a molecular weight of 176.2 g/mol . This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms attached to the bicyclo[4.1.0]heptane framework. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
準備方法
The synthesis of 7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid involves several steps, typically starting with the preparation of the bicyclic core followed by the introduction of fluorine atoms. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved pharmacokinetic properties.
作用機序
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid can be compared with other similar compounds, such as:
7,7-Dichlorobicyclo[4.1.0]heptane: This compound has chlorine atoms instead of fluorine, leading to different reactivity and properties.
7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct electronic and steric effects, making it valuable for various research and industrial applications.
特性
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)5-3-1-2-4(6(5)8)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGBIYJKZHLBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C1)C2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2913880.png)

![1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione](/img/structure/B2913885.png)
![3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B2913887.png)
![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)
![2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2913890.png)




